Methyl 4-allyl-3-hydroxy-2-methylbenzoate Methyl 4-allyl-3-hydroxy-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806579
InChI: InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3
SMILES: CC1=C(C=CC(=C1O)CC=C)C(=O)OC
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Methyl 4-allyl-3-hydroxy-2-methylbenzoate

CAS No.:

Cat. No.: VC13806579

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-allyl-3-hydroxy-2-methylbenzoate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate
Standard InChI InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3
Standard InChI Key NMNJTRDTMBGTNF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1O)CC=C)C(=O)OC
Canonical SMILES CC1=C(C=CC(=C1O)CC=C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-allyl-3-hydroxy-2-methylbenzoate features a benzoate core substituted at the 2-, 3-, and 4-positions with methyl, hydroxyl, and allyl groups, respectively. The IUPAC name, methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate, reflects this arrangement (Figure 1). The allyl group (CH₂CHCH₂) introduces unsaturation, enabling participation in cycloaddition and polymerization reactions, while the hydroxyl group at position 3 contributes to hydrogen bonding and acidity (pKa ≈ 9–10).

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
IUPAC NameMethyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate
CAS NumberNot explicitly provided
SolubilitySoluble in DMSO, ethyl acetate; insoluble in water

Table 1: Key physicochemical properties of methyl 4-allyl-3-hydroxy-2-methylbenzoate .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the allyl protons (δ 5.1–5.3 ppm), aromatic protons (δ 6.7–7.5 ppm), and methyl ester group (δ 3.8 ppm). Mass spectrometry reveals a molecular ion peak at m/z 206.24, consistent with its molecular weight.

Synthesis Methods and Optimization

Esterification Strategies

The compound is synthesized via esterification of 4-allyl-3-hydroxy-2-methylbenzoic acid with methanol under acidic catalysis. Typical conditions involve refluxing at 60–80°C for 6–8 hours, achieving yields of 70–85% after purification by recrystallization or column chromatography. Alternative routes employ allylation of methyl 3-hydroxy-2-methylbenzoate using allyl halides in the presence of triethylamine .

Reaction Parameters

  • Temperature: Optimal esterification occurs at 70°C; higher temperatures promote side reactions.

  • Catalyst: Sulfuric acid (0.5–1.0 mol%) enhances reaction efficiency.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:4) yields >95% purity .

Table 2: Comparative synthesis routes and yields .

MethodYield (%)Purity (%)
Acid-catalyzed esterification8595
Allylation of benzoate7892

Applications in Scientific Research

Organic Synthesis

The allyl group enables Diels-Alder reactions, forming six-membered cycloadducts for natural product synthesis. For example, it participates in [4+2] cycloadditions with dienophiles like maleic anhydride, yielding bicyclic esters.

Pharmaceutical Intermediates

Methyl 4-allyl-3-hydroxy-2-methylbenzoate serves as a precursor in antimicrobial agents. Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . Its anti-inflammatory potential is under investigation, with preliminary studies showing COX-2 inhibition at IC₅₀ ≈ 50 µM .

Chemical Reactivity and Stability

Hydrolysis Kinetics

The ester undergoes alkaline hydrolysis (pH > 10) to 4-allyl-3-hydroxy-2-methylbenzoic acid, following first-order kinetics with a rate constant of 0.12 h⁻¹ at 25°C. Acidic conditions (pH < 4) show negligible degradation over 24 hours.

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition at 210°C, with a 5% weight loss at 150°C under nitrogen.

Pharmacological and Biomedical Implications

Antimicrobial Activity

Derivatives of methyl 4-allyl-3-hydroxy-2-methylbenzoate demonstrate broad-spectrum activity, particularly against Gram-positive bacteria . Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers .

Analytical Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) achieves baseline separation, with a retention time of 6.2 minutes.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: O-H stretch (3200 cm⁻¹), ester C=O (1720 cm⁻¹), and allyl C=C (1640 cm⁻¹).

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